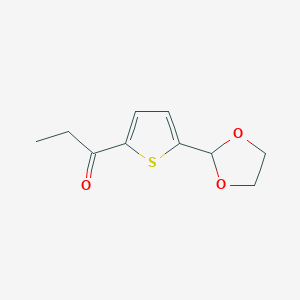

5-(1,3-Dioxolan-2-YL)-2-thienyl ethyl ketone

Beschreibung

5-(1,3-Dioxolan-2-yl)-2-thienyl ethyl ketone (CAS: 889676-35-1) is a heterocyclic compound featuring a thiophene ring substituted with a 1,3-dioxolane-protected carbonyl group and an ethyl ketone moiety. Its molecular formula is C₁₂H₁₆O₃S, with a molecular weight of 240.32 g/mol .

Eigenschaften

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-2-7(11)8-3-4-9(14-8)10-12-5-6-13-10/h3-4,10H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYOXUDHMOBVOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(S1)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641872 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-82-9 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl ethyl ketone typically involves the formation of the 1,3-dioxolane ring through acetalization of aldehydes or ketalization of ketones with ethylene glycol . The thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate thienyl boronic acids and ethyl ketone derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-thienyl ethyl ketone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated thienyl derivatives.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

1.1 Organic Synthesis

5-(1,3-Dioxolan-2-YL)-2-thienyl ethyl ketone serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of other complex organic molecules through various reactions such as nucleophilic substitution and cyclization processes. Its dioxolane moiety enhances reactivity due to the presence of electron-withdrawing groups, making it an ideal candidate for further functionalization .

1.2 Synthesis of Biolubricants

Recent studies have highlighted the potential of derivatives of this compound in the development of biolubricants. Compounds derived from this ketone exhibit favorable properties for lubrication applications, suggesting their utility in sustainable industrial practices .

Biological Applications

2.1 Anticonvulsant Activity

Research indicates that derivatives of this compound may exhibit anticonvulsant properties. A study on similar compounds demonstrated their efficacy in inhibiting seizure spread in animal models, suggesting that modifications to the dioxolane structure can enhance pharmacological activity .

Table 1: Summary of Biological Activities

| Compound Derivative | Activity Type | Test Methodology | Results |

|---|---|---|---|

| Dioxolane Derivative | Anticonvulsant | Maximal Electroshock Seizure Test | Significant protection observed |

| Thienyl Ketone | CNS depressant | Behavioral Activity Assessment | Positive behavioral outcomes |

Agricultural Applications

3.1 Plant Growth Regulation

The compound has been explored for its potential use as a plant growth regulator. Similar compounds have shown effectiveness in influencing growth patterns in both monocotyledonous and dicotyledonous plants. The mechanisms involve altering hormonal balances within the plants, leading to enhanced growth or yield .

Case Studies

4.1 Case Study on Anticonvulsant Activity

A series of studies investigated the anticonvulsant properties of compounds related to this compound. In one study, various derivatives were synthesized and tested against induced seizures in mice using the maximal electroshock seizure test (MES). The results indicated that certain modifications significantly improved anticonvulsant efficacy, showcasing the importance of structural variations in enhancing therapeutic outcomes .

4.2 Case Study on Agricultural Use

Another study focused on the application of dioxolane derivatives in agriculture, demonstrating their effectiveness as growth regulators for crops such as soybeans and sunflowers. The research highlighted how these compounds could be applied via soil treatment or foliar sprays to improve crop yields without adverse effects on plant health .

Wirkmechanismus

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-thienyl ethyl ketone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

The structural analogues of this compound differ primarily in the substituents attached to the thienyl-dioxolane backbone. Below is a systematic comparison based on substituent type, molecular properties, and inferred reactivity.

Alkyl Chain Variants

5-(1,3-Dioxolan-2-yl)-2-thienyl pentyl ketone (CAS: 898771-88-5)

- Molecular formula : C₁₃H₁₈O₃S

- Key difference : Replaces the ethyl group with a pentyl chain .

- Impact : Increased hydrophobicity and molecular weight (254.34 g/mol), likely altering solubility in polar solvents .

5-(1,3-Dioxolan-2-yl)-2-thienyl 2-methylbutyl ketone (CAS: 898772-92-4)

- Molecular formula : C₁₃H₁₈O₃S

- Key difference : Branched 2-methylbutyl substituent.

- Impact : Steric hindrance may reduce reactivity in nucleophilic additions compared to the linear ethyl chain .

Cycloalkyl Substituents

Cyclobutyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone

- Molecular formula : C₁₂H₁₄O₃S (estimated)

- Key difference : Cyclobutyl group replaces the ethyl ketone.

(2-Cyclohexyl)ethyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone (CAS: 898772-74-2)

- Molecular formula : C₁₆H₂₂O₃S

- Key difference : Cyclohexyl-ethyl chain introduces significant steric bulk.

Functionalized Alkyl Chains

5-(1,3-Dioxolan-2-yl)-2-thienyl 4-oxopentyl ketone (CAS: 898772-66-2)

- Molecular formula : C₁₃H₁₆O₄S

- Key difference : Additional ketone group in the pentyl chain.

- Impact : Dual carbonyl sites may enable sequential reactions (e.g., condensations) and increase polarity .

Aromatic Substituents

5-(1,3-Dioxolan-2-yl)-2-(4-hexylbenzoyl)thiophene

- Molecular formula : C₂₀H₂₂O₃S (estimated)

- Key difference : Benzoyl group with a hexyl chain replaces the ethyl ketone.

Biologische Aktivität

5-(1,3-Dioxolan-2-YL)-2-thienyl ethyl ketone is a compound that falls under the category of dioxolane derivatives. Dioxolanes are known for their diverse biological activities, including antibacterial, antifungal, and antiviral properties. This article provides a comprehensive review of the biological activity of this specific compound, focusing on its synthesis, biological testing, and potential applications in medicinal chemistry.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate precursors through cyclization processes. The dioxolane ring can be formed from various aldehydes and diols using acid catalysts or other methods. For instance, the synthesis may utilize salicylaldehyde and diols in a reaction facilitated by montmorillonite K10 as a catalyst, yielding high purity and yield of the desired product .

Antibacterial Activity

Several studies have highlighted the antibacterial properties of dioxolane derivatives. In particular, compounds similar to this compound have shown significant activity against various Gram-positive and Gram-negative bacteria. For example:

- Staphylococcus aureus : Exhibited minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL.

- Staphylococcus epidermidis : Showed excellent antibacterial activity.

- Pseudomonas aeruginosa : Some derivatives demonstrated perfect activity against this pathogen.

The detailed results of antibacterial testing can be summarized in Table 1.

| Bacteria | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 625 - 1250 | Significant |

| Staphylococcus epidermidis | Varies | Excellent |

| Pseudomonas aeruginosa | Varies | Perfect |

| Enterococcus faecalis | 625 | Perfect |

| Escherichia coli | No activity | None |

Antifungal Activity

The antifungal properties of dioxolane derivatives have also been investigated. Notably, compounds similar to this compound have shown promising results against Candida albicans , with most tested compounds exhibiting significant antifungal activity except for a few exceptions .

Case Study 1: Antiviral Potential

A study focused on the antiviral activity of dioxolane derivatives demonstrated that certain compounds exhibited potent effects against viruses such as Epstein-Barr virus (EBV). The structure-activity relationship indicated that modifications to the dioxolane ring could enhance antiviral efficacy .

Case Study 2: Synthesis and Characterization

Research conducted on the synthesis of various enantiomerically pure and racemic dioxolanes revealed that these compounds could be synthesized efficiently with good yields. The biological activities were assessed using standard microbiological techniques, confirming their potential as antibacterial and antifungal agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for introducing the 1,3-dioxolane ring to the thiophene moiety in 5-(1,3-Dioxolan-2-YL)-2-thienyl ethyl ketone?

- Methodological Answer : The 1,3-dioxolane ring is typically introduced via cyclization of diols with carbonyl compounds under acidic conditions. For example, reacting 2-thienyl ethyl ketone derivatives with ethylene glycol in the presence of p-toluenesulfonic acid (p-TsOH) can yield the dioxolane ring. Alternative routes include alkylation of thiophene precursors with pre-formed dioxolane-containing reagents. Optimizing reaction time (4–8 hours) and temperature (80–100°C) improves yields, as demonstrated in analogous syntheses of 5-acyl-1,3-dioxane derivatives .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming the dioxolane ring (δ 4.8–5.2 ppm for acetal protons) and thienyl ethyl ketone moieties (δ 2.5–3.0 ppm for ketone-adjacent CH groups). Discrepancies in splitting patterns may indicate stereochemical variations .

- IR Spectroscopy : Strong absorption at ~1700 cm confirms the ketone group, while peaks at 1200–1250 cm correspond to C-O-C stretching in the dioxolane ring .

- X-ray Crystallography : Resolves ambiguities in stereochemistry, as shown in structural analyses of related dioxolane-thienyl hybrids .

Q. How can researchers optimize the alkylation step during the synthesis of 5-acyl-1,3-dioxane derivatives related to the target compound?

- Methodological Answer : Alkylation efficiency depends on the electrophilicity of the acylating agent and solvent polarity. Using anhydrous DMF or THF with NaH as a base enhances nucleophilic attack on the dioxolane ring. For example, alkylation of 5-acetyl-1,3-dioxane with ethyl bromide in THF at 0–5°C achieves >80% yield. Monitoring by TLC (hexane:ethyl acetate, 3:1) ensures reaction completion .

Advanced Research Questions

Q. What strategies can resolve contradictions in NMR data when analyzing the stereochemistry of the 1,3-dioxolane ring?

- Methodological Answer : Contradictions arise from dynamic rotational isomerism in the dioxolane ring. Techniques include:

- Variable-Temperature NMR : Cooling to –40°C slows ring puckering, simplifying splitting patterns .

- NOESY Experiments : Detects spatial proximity between acetal protons and adjacent substituents to confirm chair or twist-boat conformations .

- DFT Calculations : Predicts energetically favored conformers and correlates with experimental NMR shifts .

Q. How does the electronic nature of the thienyl substituent influence the reactivity of the ethyl ketone group in cross-coupling reactions?

- Methodological Answer : The electron-rich thienyl group activates the ethyl ketone via conjugation, enhancing its electrophilicity in reactions like nucleophilic additions or Suzuki-Miyaura couplings. For instance, in Pd-catalyzed cross-couplings, the thienyl moiety stabilizes transition states, as observed in similar thiophene-ketone hybrids . However, steric hindrance from the dioxolane ring may require bulky ligands (e.g., SPhos) to prevent side reactions .

Q. What experimental design considerations are critical when evaluating the biological activity of this compound in in vitro assays?

- Methodological Answer :

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to determine IC values. Use DMSO as a solvent (≤0.1% final concentration) to avoid cytotoxicity .

- Control Experiments : Include structurally related analogs (e.g., dioxolane-free thienyl ketones) to isolate the dioxolane’s pharmacological contribution .

- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to assess cytochrome P450-mediated degradation, as dioxolane rings can undergo oxidative cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.